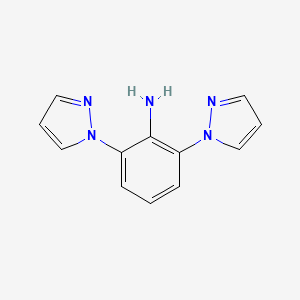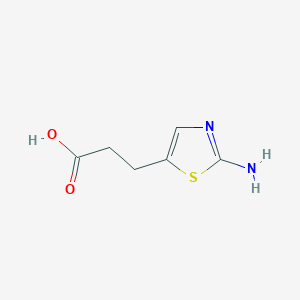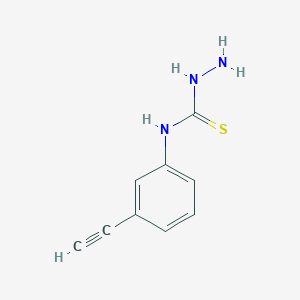![molecular formula C9H11F3N2O B1523874 2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine CAS No. 159981-17-6](/img/structure/B1523874.png)
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine
Descripción general
Descripción
“2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine” is a chemical compound with the IUPAC name 2-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetonitrile . It has a molecular weight of 216.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N2O/c10-9(11,12)6-15-8-2-1-7(3-4-13)5-14-8/h1-2,5H,3,6H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.16 . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
C-H Functionalization in Organic Synthesis
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine can be involved in C-H functionalization processes. For instance, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. These reactions lead to the formation of ring-fused pyrrolines and are essential in organic synthesis (Kang et al., 2015).
N-Protection of Amines
In the field of green chemistry, pyridinium 2,2,2-trifluoroacetate ([Py][OTf]), a related compound, has been used as a catalyst for N-tert-butoxycarbonylation of amines. This method highlights the potential of such compounds in developing environmentally friendly chemical processes (Karimian & Tajik, 2014).
Ruthenium Complexes in Amine Alkylation
A ruthenium(II) complex using a pyridine-based ligand has shown efficiency in the C–N bond formation between amines and alcohols. This research underlines the utility of pyridine derivatives in catalyzing important chemical reactions (Yang et al., 2017).
Metal Complex Chemistry
Compounds related to this compound have been used in synthesizing metal complexes. These complexes have applications in luminescent lanthanide compounds for biological sensing and in iron complexes showing unusual spin-state transitions (Halcrow, 2005).
Organocatalysis in Asymmetric Synthesis
In asymmetric synthesis, C2-symmetric chiral tertiary amines with pyridine fragments have been synthesized, demonstrating the potential of such compounds in catalyzing significant chemical reactions (Kostenko et al., 2018).
Palladium Complexes in Ethylene Dimerization
Pyridine ligands bearing pendant arms have been synthesized, leading to the creation of palladium complexes. These have applications in catalyzing ethylene dimerization, highlighting the role of pyridine derivatives in industrial chemistry (Nyamato et al., 2015).
Fluorescence and Binding Properties in Chemistry
Tris((6-phenyl-2-pyridyl)methyl)amine derivatives, related to the compound , have been studied for their fluorescence and binding properties with metal ions. These properties are crucial in developing new materials and sensors (Liang et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of action
The compound “2-Pyridylethylamine”, which has a similar structure, is known to be a histamine agonist selective for the H1 subtype . It’s possible that “2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine” might have a similar target, but this is purely speculative and would need to be confirmed by experimental data.
Propiedades
IUPAC Name |
2-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)6-15-8-2-1-7(3-4-13)5-14-8/h1-2,5H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLHXYXVNUTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1523794.png)

![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)

![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)




![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate](/img/structure/B1523813.png)
